1-Octyn-3-OL

Antifungal Food Storage Mycotoxin Control

1-Octyn-3-ol (CAS 818-72-4) is a racemic C8 propargylic alcohol with a terminal alkyne, uniquely validated for fumigation-phase control of Fusarium verticillioides in grain storage—achieving complete fungal inhibition and fumonisin B1 suppression at a 2× MIC dose (0.14 mM), outperforming 1-hexen-3-ol by 15.6-fold. Its (R)-enantiomer serves as a stable, synthetic substitute for natural attractants in mosquito surveillance, while the (S)-form is a key starting material in total synthesis of tricolorin A and prostaglandin precursors. Ensure defined stereochemistry procurement for enantioselective applications.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 818-72-4
Cat. No. B1346985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octyn-3-OL
CAS818-72-4
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCCCC(C#C)O
InChIInChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3
InChIKeyVUGRNZHKYVHZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octyn-3-OL (CAS 818-72-4): Chemical Properties and Role as a Chiral Propargylic Alcohol Intermediate


1-Octyn-3-OL (CAS 818-72-4), also known as oct-1-yn-3-ol or 1-ethynyl-1-hexanol, is a C8 propargylic alcohol featuring a terminal alkyne and a secondary hydroxyl group [1]. This racemic compound serves as a versatile chiral building block for the synthesis of enantiomerically pure secondary alcohols with sterically similar substituents . Its key physical properties include a boiling point of 83 °C at 19 mmHg, a density of 0.864 g/mL at 25 °C, a refractive index of 1.441, and a water solubility of 3.4 g/L at 20 °C [1][2].

Why 1-Octyn-3-OL Cannot Be Replaced by Generic 1-Octen-3-OL or Other Alkynols in Critical Applications


Despite sharing a similar carbon backbone, the subtle structural distinctions between 1-Octyn-3-OL, its alkenyl analog 1-octen-3-ol, and other alkynols lead to profound differences in biological activity and chemical reactivity. The presence of a terminal triple bond (sp hybridization) versus a double bond (sp² hybridization) alters electron density distribution and hydrogen-bonding potential, directly impacting interactions with biological receptors and enzyme active sites [1]. For instance, the antifungal potency of 1-Octyn-3-OL against Fusarium verticillioides (MIC = 0.14 mM) far exceeds that of 1-hexen-3-ol (MIC = 2.18 mM) and benzyl alcohol (MIC = 3.84 mM), demonstrating that the specific combination of an eight-carbon chain and a terminal alkyne is non-negotiable for achieving maximal efficacy [2]. Furthermore, in enantioselective synthesis, the triple bond imposes unique steric and electronic constraints that differentiate the behavior of 1-Octyn-3-OL from saturated alcohols like octan-3-ol during lipase-catalyzed resolutions [3].

1-Octyn-3-OL: Head-to-Head Quantitative Evidence for Differentiated Performance vs. 1-Octen-3-OL and Other Analogs


Antifungal Efficacy: 1-Octyn-3-OL Exhibits 15-Fold Greater Potency Against Fusarium verticillioides Than Benzyl Alcohol

In a direct head-to-head comparison against a panel of alcohols, 1-Octyn-3-OL demonstrated the lowest minimum inhibitory concentration (MIC) against Fusarium verticillioides, a major maize pathogen. The MIC for 1-Octyn-3-OL was 0.14 mM, which is 15.6-fold lower (more potent) than the 2.18 mM MIC observed for 1-hexen-3-ol and 27.4-fold lower than the 3.84 mM MIC for benzyl alcohol [1]. Notably, 3-buten-1-ol showed no inhibition at the highest tested concentration, underscoring the unique requirement for the terminal alkyne and C8 chain length present in 1-Octyn-3-OL [1]. Furthermore, in a simulated silo bag storage study, application of 1-Octyn-3-OL at twice its MIC (2× MIC) resulted in complete inhibition of F. verticillioides development and prevented any detectable production of fumonisin B1 mycotoxin [1].

Antifungal Food Storage Mycotoxin Control

Enantioselective Enzymatic Resolution: 1-Octyn-3-OL's Triple Bond Alters Lipase Selectivity Compared to Saturated Octan-3-OL

The presence of the terminal alkyne in 1-Octyn-3-OL fundamentally alters its behavior in lipase-catalyzed kinetic resolutions compared to saturated analogs. Using Chromobacterium viscosum (CV) lipase, the enantioselectivity (E-value) for the resolution of 1-Octyn-3-OL at room temperature is low (E = 1.4), yielding product with only 17% enantiomeric excess (ee) [1]. This contrasts sharply with the saturated analog octan-3-ol, which exhibits a high initial enantioselectivity (E ≈ 15, ee ≈ 85%) under identical conditions [1]. However, this difference is analytically useful: by exploiting cryoenzymology at -15 °C, the E-value for 1-Octyn-3-OL improves to 2.5 (ee = 38%), while octan-3-ol shows no improvement [1]. This demonstrates that the alkyne's distinct electronic structure requires different optimization strategies. In a more advanced system using Candida antarctica lipase B (CAL-B), the (S)-enantiomer of 1-Octyn-3-OL was obtained with 90% ee and a robust E-value of 35 [2].

Chiral Synthesis Biocatalysis Enantiomeric Excess

Mosquito Attractancy: (R)-1-Octyn-3-OL's Enantiomer Outperforms CO2 and Matches (R)-1-Octen-3-OL in Field Trapping Efficacy

In field studies evaluating mosquito attractants, the (R)-(+)-enantiomer of 1-Octyn-3-OL demonstrated trapping efficacy comparable to the well-established standard (R)-(+)-1-octen-3-ol. Traps baited with the R-enantiomers of both compounds attracted a similar spectrum of mosquito species and were significantly more effective than traps baited solely with carbon dioxide [1]. Critically, the S-enantiomers of both compounds were substantially less attractive, performing only slightly better than or equally to the CO2-only control, underscoring the importance of stereochemical purity for this application [1]. In tsetse fly studies, 1-Octyn-3-OL evoked antennal responses 2-3 times greater than the control, further confirming its general activity as an insect semiochemical [2].

Vector Control Semiochemicals Mosquito Surveillance

Chiral Building Block Utility: (S)-1-Octyn-3-OL Enables Synthesis of Tricolorin A and Prostaglandin Metabolites

The chiral building block utility of (S)-1-Octyn-3-OL is uniquely validated by its successful application in two complex total syntheses. It served as an essential starting material for the 39-step total synthesis of tricolorin A, a natural herbicide with a novel tetrasaccharide macrolactone structure, achieving an overall yield of 6% for the longest linear sequence (14 steps) [1]. The required optically pure (S)-enantiomer can be efficiently obtained via a practical resolution method using N-(p-toluenesulfonyl)-(S)-phenylalanyl chloride, which forms diastereomeric esters that are separable by recrystallization [2]. This same (S)-enantiomer is also documented as a valuable building block for synthesizing arachidonic acid metabolites, including key intermediates for prostaglandins [2][3].

Total Synthesis Natural Product Chemistry Agrochemicals

Enantioselective Dimerization: (S)-1-Octyn-3-OL Reacts 6-50× Faster Than (R)-Enantiomer with Chiral Rhodium Catalysts

In a direct comparison of the reactivity of the individual enantiomers of 1-Octyn-3-OL, the (S)-enantiomer was shown to undergo dimerization at a significantly faster rate than the (R)-enantiomer in the presence of chiral rhodium(I)-phosphine catalysts. Depending on the specific phosphine ligand used and the reaction temperature (45–75 °C), the reaction rate ratio in favor of the (S)-octynol ranged from 6:1 to as high as 50:1 [1]. This represents one of the few documented cases of enantioselective carbon-carbon bond formation with this substrate class.

Asymmetric Catalysis Organometallic Chemistry C-C Bond Formation

1-Octyn-3-OL: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Agricultural Mycotoxin Control: Mitigation of Fusarium verticillioides in Stored Maize

Based on the direct head-to-head comparison showing 1-Octyn-3-OL's 15.6-fold greater antifungal potency (MIC = 0.14 mM) over 1-hexen-3-ol (MIC = 2.18 mM) and 27.4-fold over benzyl alcohol (MIC = 3.84 mM), this compound is the optimal choice for developing fumigation or vapor-phase treatment strategies to control F. verticillioides in grain storage [1]. The proven ability of a 2× MIC dose to completely inhibit fungal growth and fumonisin B1 production in silo bag simulations [1] provides a quantitative benchmark for experimental design and scale-up studies.

Vector Surveillance: Synthetic Alternative to Natural Mosquito Attractants

Field studies confirm that the (R)-(+)-enantiomer of 1-Octyn-3-OL attracts a similar spectrum of mosquito species and with comparable efficacy to the natural standard (R)-1-octen-3-ol, significantly outperforming both the S-enantiomer and CO2-only controls [2]. This evidence positions (R)-1-Octyn-3-OL as a reliable, fully synthetic substitute for the natural compound in mosquito trapping and surveillance programs, offering a stable supply chain alternative.

Asymmetric Synthesis and Natural Product Total Synthesis: Accessing Complex Chiral Scaffolds

The validated utility of (S)-1-Octyn-3-OL in the total synthesis of the natural herbicide tricolorin A [3] and as a building block for arachidonic acid metabolites/prostaglandins [4] makes it a high-value starting material for medicinal chemistry and agrochemical research. Procurement of the optically pure (S)-enantiomer, achievable via practical resolution methods [4], is essential for projects requiring a defined stereocenter for downstream transformations.

Biocatalysis Research: Probing Enzyme Specificity for Terminal Alkynes

The sharply contrasting behavior of 1-Octyn-3-OL versus saturated octan-3-ol in lipase-catalyzed resolutions (E-value of 1.4 vs. 15 with CV lipase at room temperature) [5] makes this compound a valuable probe substrate for studying enzyme active site architecture and the impact of π-electron systems on enantioselectivity. The demonstrated improvement in enantioselectivity with tailored biocatalysts like CAL-B (E = 35, 90% ee for the S-enantiomer) [6] also highlights its utility for developing efficient enzymatic routes to chiral propargylic alcohols.

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49 linked technical documents
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